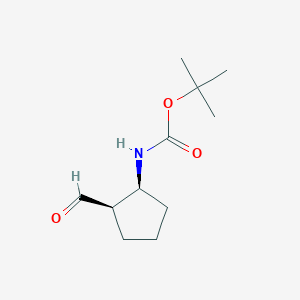

N-Boc-(+/-)-cis-2-formylcyclopentyl-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Boc-(+/-)-cis-2-formylcyclopentyl-amine: is a compound that features a tert-butoxycarbonyl (Boc) protected amine group attached to a cyclopentyl ring with a formyl substituent The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-(+/-)-cis-2-formylcyclopentyl-amine typically involves the protection of the amine group with a Boc group, followed by the introduction of the formyl group. One common method involves the reaction of cis-2-aminocyclopentanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amine. The formyl group can then be introduced using formylation reagents such as formic acid or formyl chloride under appropriate conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance the efficiency and yield of the reactions .

Análisis De Reacciones Químicas

Types of Reactions: N-Boc-(+/-)-cis-2-formylcyclopentyl-amine can undergo various chemical reactions, including:

Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Deprotection: Trifluoroacetic acid, hydrochloric acid.

Major Products Formed:

Oxidation: Carboxylic acid derivative.

Reduction: Hydroxymethyl derivative.

Deprotection: Free amine.

Aplicaciones Científicas De Investigación

N-Boc-(+/-)-cis-2-formylcyclopentyl-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Potential use in the development of new drugs and therapeutic agents.

Industry: Utilized in the production of fine chemicals and advanced materials.

Mecanismo De Acción

The mechanism of action of N-Boc-(+/-)-cis-2-formylcyclopentyl-amine involves the reactivity of its functional groups. The Boc group protects the amine from undesired reactions, allowing selective transformations at other sites. Upon deprotection, the free amine can participate in various biochemical and chemical processes. The formyl group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .

Comparación Con Compuestos Similares

N-Boc-cyclopentylamine: Lacks the formyl group, making it less versatile in certain synthetic applications.

N-Boc-2-formylcyclopentylamine: Similar structure but may differ in stereochemistry, affecting its reactivity and applications.

Uniqueness: N-Boc-(+/-)-cis-2-formylcyclopentyl-amine is unique due to its combination of a Boc-protected amine and a formyl group on a cyclopentyl ring. This dual functionality allows for selective reactions and makes it a valuable intermediate in the synthesis of complex molecules .

Actividad Biológica

N-Boc-(+/-)-cis-2-formylcyclopentyl-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, receptor interactions, and therapeutic implications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound features a tert-butyloxycarbonyl (Boc) protecting group, which enhances its stability and solubility. The synthesis typically involves the formation of the cyclopentyl framework followed by the introduction of the formyl group. The Boc group can be removed under acidic conditions, allowing for further functionalization.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its interaction with various biological targets:

-

Histamine H4 Receptor Agonism :

- Recent studies suggest that compounds with structural similarities to this compound may act as selective agonists for the histamine H4 receptor, which is implicated in immune response modulation.

- Table 1 summarizes key studies on histamine receptor interactions:

Study Compound Receptor Target Agonist/Antagonist Affinity (Ki) Geyer et al. (2010) Various cyanoguanidines H4 Agonist 10 nM Recent Findings This compound H4 Agonist (predicted) TBD -

Bruton's Tyrosine Kinase (Btk) Inhibition :

- Btk plays a crucial role in B cell signaling and is a target for autoimmune disease therapies. Compounds similar to this compound have been investigated for their potential as Btk inhibitors.

- Table 2 outlines findings related to Btk inhibition:

Study Compound Class Target Activity Shinohara et al. (2008) Imidazo[1,5-f][1,2,4]triazines Btk Inhibitor Current Research This compound analogs Btk Potential Inhibitor

Case Study 1: Histamine H4 Receptor Modulation

A study conducted by Geyer et al. examined various compounds that interact with the histamine H4 receptor. Their findings indicated that conformationally constrained structures exhibit significant agonistic activity, suggesting that this compound could be a promising candidate for further development in treating allergic and inflammatory conditions.

Case Study 2: Autoimmune Disease Therapeutics

Research has highlighted the importance of Btk in autoimmune diseases such as rheumatoid arthritis and lupus. The exploration of this compound as a Btk inhibitor could lead to novel therapeutic approaches for these conditions. Preliminary data indicate that modifications to the structure may enhance selectivity and efficacy.

Propiedades

IUPAC Name |

tert-butyl N-[(1S,2R)-2-formylcyclopentyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-9-6-4-5-8(9)7-13/h7-9H,4-6H2,1-3H3,(H,12,14)/t8-,9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKOKOKLXKRPQB-IUCAKERBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCC[C@H]1C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.